Cas no 303987-19-1 (7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinoline-6-carboxamide)

7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a heterocyclic organic compound featuring a fused pyrido-quinoline core with a hydroxy and carboxamide substituent. Its nitroaryl group enhances electron-withdrawing properties, making it useful in synthetic and medicinal chemistry applications. The compound's rigid polycyclic structure contributes to its stability, while the functional groups offer sites for further derivatization. Potential applications include its role as an intermediate in the development of bioactive molecules, particularly in pharmaceutical research targeting enzyme inhibition or receptor modulation. Its well-defined structure allows for precise characterization and reproducibility in experimental settings.
7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinoline-6-carboxamide structure
303987-19-1 structure
商品名:7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinoline-6-carboxamide
CAS番号:303987-19-1
MF:
メガワット:
MDL:MFCD01568727
CID:4644694

7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinoline-6-carboxamide 化学的及び物理的性質

名前と識別子

    • 7-HYDROXY-N-(3-NITROPHENYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
    • 4-hydroxy-N-(3-nitrophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide
    • 1H,5H-Benzo[ij]quinolizine-6-carboxamide, 2,3-dihydro-7-hydroxy-N-(3-nitrophenyl)-5-oxo-
    • 7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinoline-6-carboxamide
    • MDL: MFCD01568727

7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinoline-6-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H174165-0.5mg
7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
303987-19-1
0.5mg
$ 50.00 2022-06-04
Matrix Scientific
170175-5mg
7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
303987-19-1
5mg
$105.00 2023-09-07
A2B Chem LLC
AI70246-1mg
4-hydroxy-N-(3-nitrophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide
303987-19-1 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI70246-10mg
4-hydroxy-N-(3-nitrophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide
303987-19-1 >90%
10mg
$240.00 2024-04-20
Matrix Scientific
170175-1mg
7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
303987-19-1
1mg
$90.00 2023-09-07
TRC
H174165-1mg
7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
303987-19-1
1mg
$ 80.00 2022-06-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00958230-1g
4-Hydroxy-N-(3-nitrophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide
303987-19-1 90%
1g
¥4193.0 2023-03-20
Matrix Scientific
170175-10mg
7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
303987-19-1
10mg
$146.00 2023-09-07
A2B Chem LLC
AI70246-5mg
4-hydroxy-N-(3-nitrophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide
303987-19-1 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI70246-500mg
4-hydroxy-N-(3-nitrophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide
303987-19-1 >90%
500mg
$720.00 2024-04-20

7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinoline-6-carboxamide 関連文献

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7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinoline-6-carboxamideに関する追加情報

7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: A Comprehensive Overview

The compound CAS No. 303987-19-1, also known as 7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and material science. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities and structural versatility. The molecule's unique architecture combines a quinoline ring system with hydroxyl and nitrophenyl substituents, making it a promising candidate for various applications.

Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the hydroxyl group at position 7 and the nitrophenyl substituent at position 6 in this compound suggests potential antioxidant and anti-inflammatory properties. These functional groups are known to play a critical role in modulating the molecule's reactivity and bioavailability. Researchers have demonstrated that such substituents can enhance the compound's ability to interact with cellular targets, making it a valuable lead compound for therapeutic interventions.

The synthesis of 7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in synthetic chemistry have enabled the efficient construction of complex heterocyclic frameworks like this one. The use of microwave-assisted synthesis and catalytic methods has significantly streamlined the production process, making it more accessible for large-scale applications.

In terms of pharmacological activity, this compound has shown remarkable promise in preclinical studies. For instance, experiments conducted on human cancer cell lines have revealed its potent cytotoxic effects. The mechanism underlying these effects appears to involve the inhibition of key enzymes associated with cell proliferation and survival pathways. Furthermore, preliminary data suggest that this compound may also exhibit selective toxicity towards cancer cells while sparing normal cells, which is a critical attribute for any potential anticancer agent.

The structural uniqueness of CAS No. 303987-19-1 also lends itself to applications beyond medicine. Its ability to form stable coordination complexes with metal ions has sparked interest in its use as a ligand in materials science. Researchers are exploring its potential as a building block for creating novel metal-organic frameworks (MOFs) with applications in gas storage and catalysis.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent studies have employed advanced spectroscopic techniques to investigate its stability under various environmental conditions. These findings underscore the importance of responsible handling and disposal practices to minimize any adverse effects on ecosystems.

In conclusion, 7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide represents a cutting-edge molecule with multifaceted applications across diverse scientific domains. Its unique structure and functional groups make it a valuable asset for both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the advancement of science and technology.

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